Asymmetric N-Alkyl Substitution Drives Differentiated Lipophilicity Relative to Symmetric C14H23N Isomers
The target compound exhibits a computed XLogP of 4.6, reflecting its asymmetric N-ethyl/N-pentyl architecture . Its closest symmetric isomer, N,N-dibutylaniline (CAS 613-29-6), is predicted to have a comparable XLogP but differs in steric bulk distribution around the nitrogen center . The larger analog N,N-dipentylaniline (CAS 6249-76-9) displays a significantly higher computed XLogP of 5.6, making it overly lipophilic for certain disperse dye applications where balanced dye-fiber affinity is critical [1]. This 1.0 log unit difference corresponds to a ~10-fold difference in partition coefficient, directly impacting dye solubility, aggregation behavior, and exhaustion rate in hydrophobic fiber dyeing systems.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP) |
|---|---|
| Target Compound Data | XLogP = 4.6 |
| Comparator Or Baseline | N,N-Dipentylaniline (CAS 6249-76-9): XLogP = 5.6; N,N-Dibutylaniline (CAS 613-29-6): structurally isomeric C14H23N with symmetric N-substitution |
| Quantified Difference | ΔXLogP = 1.0 vs. N,N-dipentylaniline; approximate 10-fold difference in partition coefficient |
| Conditions | Computed values from chemical database; corroborated by experimental logP trends for N-alkyl aniline homologs |
Why This Matters
For procurement decisions in disperse dye synthesis, an XLogP of 4.6 may offer an optimal balance between fiber substantivity and water dispersibility compared to the more lipophilic N,N-dipentylaniline (XLogP 5.6), potentially reducing the need for additional dispersing agents.
- [1] basechem.org. N,N-Dipentylaniline (CAS 6249-76-9). Computed XLogP: 5.6. View Source
